

# CAS number 83857-96-9 properties and hazards

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## Compound of Interest

Compound Name: *2-butyl-5-chloro-1H-imidazole*

Cat. No.: *B029677*

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An In-depth Technical Guide to 2-Butyl-4-chloro-5-formylimidazole (CAS 83857-96-9)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and hazards associated with 2-Butyl-4-chloro-5-formylimidazole, CAS Number 83857-96-9. This compound, a key intermediate in the pharmaceutical industry, is primarily utilized in the synthesis of Angiotensin II receptor blockers (ARBs), most notably the antihypertensive drug Losartan.<sup>[1][2][3]</sup> This document details its physicochemical characteristics, presents established synthesis protocols, and outlines its biological significance by examining the mechanism of action of its principal downstream product, Losartan. Safety and handling information is also provided to ensure its proper use in a research and development setting.

## Chemical and Physical Properties

2-Butyl-4-chloro-5-formylimidazole is a yellow to brown solid crystalline powder.<sup>[1][4][5][6]</sup> It is soluble in organic solvents like methanol but is only slightly soluble in water.<sup>[1][3][5]</sup> Its identification and core physicochemical properties are summarized in the table below.

Property	Value	Reference(s)
CAS Number	83857-96-9	[1][7]
IUPAC Name	2-butyl-4-chloro-1H-imidazole-5-carbaldehyde	[8][9]
Synonyms	BCFI, 2-Butyl-4-chloro-5-formylimidazole, Losartan EP Impurity D, Losartan Related Compound A	[1][5][8]
Molecular Formula	C <sub>8</sub> H <sub>11</sub> ClN <sub>2</sub> O	[4][5][10]
Molecular Weight	186.64 g/mol	[5][7][10]
Appearance	Pale Yellow to Brown crystalline powder/solid	[1][4][5]
Melting Point	97-100 °C	[1][4][5][10]
Boiling Point	384.1 ± 22.0 °C (Predicted)	[1][5]
Density	1.240 g/cm <sup>3</sup>	[1][4]
Solubility	Slightly soluble in water; Soluble in methanol	[1][3][5]
pKa	8.87 ± 0.10 (Predicted)	[1][5]
LogP	2.5 (at 25°C and pH 7.1)	[5]
SMILES	CCCCc1nc(C=O)c(Cl)[nH]1	[4][7][10]

## Synthesis and Purification

The synthesis of 2-Butyl-4-chloro-5-formylimidazole is a critical step in the manufacturing of Losartan and related compounds. Several synthetic routes have been established, often differing in starting materials and reaction conditions to optimize for yield, purity, and industrial scalability.

Common Synthetic Routes:

- Glycine-Based Synthesis: A widely used industrial method starts with glycine and methyl pentanimidate.[5][9] The initial condensation product, (pentanimidoylamino)acetic acid, undergoes a Vilsmeier-Haack reaction using phosphorus oxychloride and N,N-dimethylformamide (DMF) to achieve cyclization, chlorination, and formylation in a single step.[5]
- Valeronitrile-Based Synthesis: This route begins with valeronitrile, which is converted to an intermediate such as methyl pentanimidate before reacting further to form the imidazole ring. [11][12]
- Pentamidine-Based Synthesis: Another method involves the condensation reaction of pentamidine hydrochloride with glyoxal, followed by a dehydration reaction and subsequent reaction with phosphorus oxychloride and DMF.[1][13]

Post-synthesis purification is crucial to achieve the high purity required for pharmaceutical applications. Standard procedures involve quenching the reaction, extracting the product into an organic solvent like toluene, washing the organic layer, and inducing crystallization by cooling.[5][9] Treatment with activated carbon may be used to remove colored impurities.[5]

## Detailed Experimental Protocol (Glycine-Based Route)

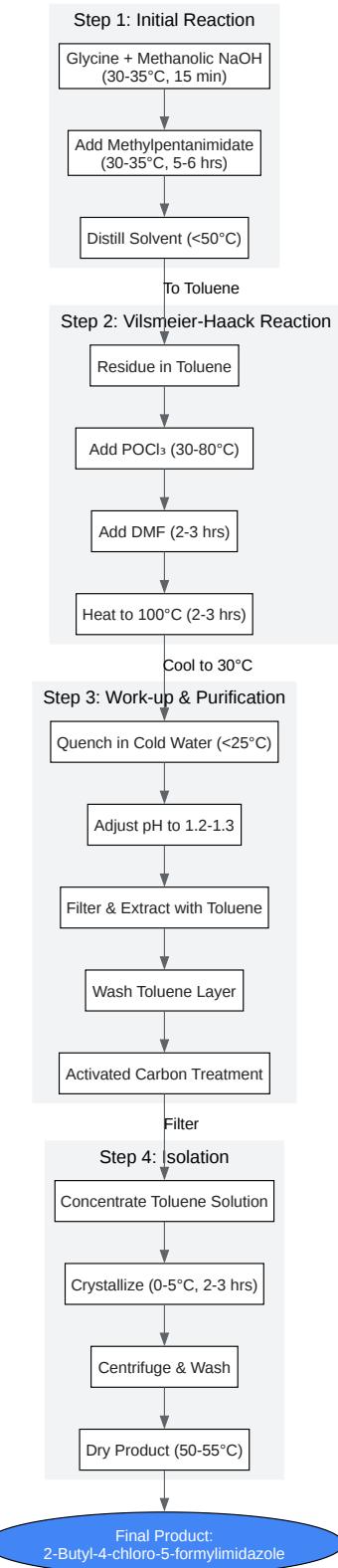
The following protocol is adapted from a patented industrial manufacturing process and provides a detailed methodology for the synthesis and purification of 2-Butyl-4-chloro-5-formylimidazole.[9]

- Preparation of Methanolic Sodium Hydroxide: Prepare a solution of methanolic sodium hydroxide by dissolving 13.32 kg of sodium hydroxide in 125 L of methanol.
- Initial Reaction: Add 25 kg of Glycine to the methanolic sodium hydroxide solution at 30-35°C and stir for 15 minutes.
- Addition of Imidate: Add 40 kg of Methylpentanimidate to the suspension at 30-35°C over 10-15 minutes and continue stirring for 5-6 hours.
- Solvent Removal: Distill the solvent under vacuum at a temperature below 50°C to obtain a residue.

- Vilsmeier-Haack Reaction: Add 250 L of Toluene to the residue, followed by the addition of 160 kg of Phosphorus oxychloride at 30-80°C over 60 minutes. Subsequently, slowly add 75 kg of N,N-dimethyl formamide over 2-3 hours.
- Reaction Completion: Heat the reaction mixture to 100°C and stir for 2-3 hours.
- Quenching: Cool the mixture to 30°C and quench the reaction mass by adding it to 130 L of cold water, maintaining the temperature below 25°C.
- Purification and Extraction:
  - Add 15 kg of a filter aid (e.g., hi-flow) and adjust the pH to 1.2-1.3 with a 30% aqueous sodium hydroxide solution.
  - Filter the mixture and wash the filter cake with 50 L of Toluene.
  - Separate the organic (Toluene) and aqueous layers, discarding the aqueous layer.
  - Wash the Toluene layer twice with 200 L of water each time.
  - Add 4 kg of activated carbon to the Toluene layer and stir for 30 minutes at 30-35°C.
- Crystallization and Isolation:
  - Filter the mixture through a sparkler filter and wash with 50 L of Toluene.
  - Collect the combined Toluene filtrate and concentrate it to approximately 50% of its volume under vacuum at 50-55°C.
  - Cool the concentrated solution to 0-5°C and stir for 2-3 hours to induce crystallization.
  - Isolate the crystalline product by centrifugation.
  - Wash the product with 15 L of chilled Toluene.
- Drying: Dry the final product at 50-55°C in a Rotary Vacuum Drier until the loss on drying (LOD) is below 0.5%.

# Experimental Workflow Diagram

Synthesis Workflow for CAS 83857-96-9



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Caption: Glycine-based synthesis and purification workflow.

## Biological Significance and Role in Drug Development

The primary biological and pharmacological significance of 2-Butyl-4-chloro-5-formylimidazole stems from its role as a direct precursor to Losartan, a potent and selective angiotensin II type 1 (AT1) receptor antagonist.<sup>[1][2][7]</sup> Losartan is a widely prescribed medication for treating hypertension and protecting against kidney damage in diabetic patients.<sup>[3]</sup> Therefore, the synthesis of this intermediate is a critical step in producing a therapeutically active pharmaceutical ingredient.

The conversion of 2-Butyl-4-chloro-5-formylimidazole to Losartan involves further chemical modifications, including coupling with a biphenyl moiety and the formation of a tetrazole ring.<sup>[14][15]</sup>

## Mechanism of Action of Losartan and the Renin-Angiotensin System

To understand the importance of this intermediate, one must understand the mechanism of its end-product, Losartan. Losartan functions by inhibiting the Renin-Angiotensin-Aldosterone System (RAAS), a critical hormonal cascade that regulates blood pressure and fluid balance.<sup>[3]</sup>

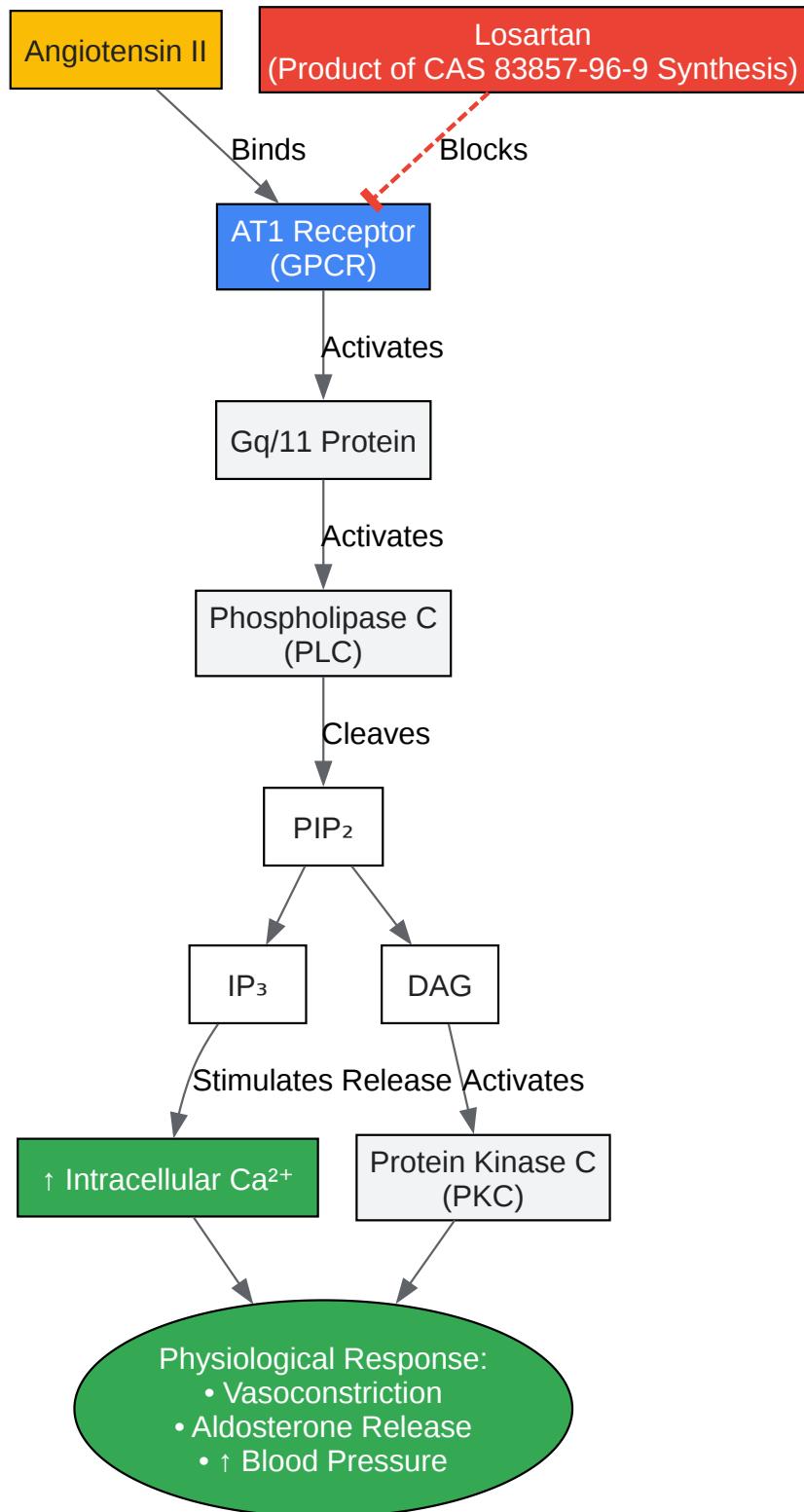
- Angiotensin II Production: The RAAS cascade begins when the liver produces angiotensinogen, which is cleaved by renin (from the kidneys) to form angiotensin I. Angiotensin-Converting Enzyme (ACE) then converts angiotensin I into the potent vasoconstrictor, angiotensin II.<sup>[3]</sup>
- AT1 Receptor Activation: Angiotensin II exerts its effects primarily by binding to the Angiotensin II Type 1 (AT1) receptor, a G protein-coupled receptor found in tissues like vascular smooth muscle, the heart, and adrenal glands.<sup>[3][6][16]</sup>
- Downstream Signaling: Activation of the AT1 receptor by angiotensin II triggers a signaling cascade via Gq/11 proteins.<sup>[16]</sup> This activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into inositol triphosphate (IP<sub>3</sub>) and

diacylglycerol (DAG). IP<sub>3</sub> stimulates the release of intracellular calcium (Ca<sup>2+</sup>), leading to smooth muscle contraction, vasoconstriction, and an increase in blood pressure.[6][7]

- Point of Inhibition: Losartan selectively and competitively blocks the AT1 receptor, preventing angiotensin II from binding.[3][7] This inhibition prevents the downstream signaling cascade, leading to vasodilation (widening of blood vessels) and a reduction in blood pressure.[3]

## Angiotensin II Signaling Pathway Diagram

## Angiotensin II Signaling Pathway &amp; Losartan Inhibition

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Caption: Losartan blocks Angiotensin II binding to the AT1 receptor.

## Hazards, Toxicology, and Safety

2-Butyl-4-chloro-5-formylimidazole is classified as an irritant and is hazardous to the aquatic environment.[1][5][17] Proper personal protective equipment (PPE), including gloves, safety glasses, and lab coats, should be worn when handling this chemical.[18][19] Work should be conducted in a well-ventilated area or fume hood.[18]

Hazard Type	Information	Reference(s)
GHS Pictograms	GHS07 (Exclamation Mark), GHS09 (Environment)	<a href="#">[5]</a> <a href="#">[20]</a>
Signal Word	Warning	<a href="#">[5]</a> <a href="#">[19]</a>
Hazard Codes	Xi (Irritant), N (Dangerous for the environment)	<a href="#">[1]</a> <a href="#">[5]</a> <a href="#">[17]</a>
Hazard Statements	H317: May cause an allergic skin reaction. H411: Toxic to aquatic life with long lasting effects.	<a href="#">[5]</a> <a href="#">[19]</a>
Risk Statements	R43: May cause sensitization by skin contact. R51/53: Toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment.	<a href="#">[1]</a> <a href="#">[17]</a> <a href="#">[21]</a>
Precautionary Statements	P261, P273, P280, P302+P352, P391, P501	<a href="#">[5]</a> <a href="#">[19]</a>
First Aid	Skin: Wash off with soap and plenty of water. <a href="#">[19]</a> Eyes: Flush with water. <a href="#">[19]</a> Inhalation: Move to fresh air. <a href="#">[18]</a> <a href="#">[19]</a> Ingestion: Rinse mouth with water; do not induce vomiting. <a href="#">[18]</a> <a href="#">[19]</a> Seek medical attention if symptoms persist.	<a href="#">[18]</a> <a href="#">[19]</a>
Toxicology	Oral LD50 (Rat): > 2000 mg/kg bw Dermal LD50 (Rat): > 2000 mg/kg bw Aquatic Toxicity (Fish, LC50): 32.7 mg/L (96 h)	<a href="#">[22]</a>

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Storage	Store in a cool, dry, well-ventilated area in a tightly-closed container. <a href="#">[1]</a> <a href="#">[5]</a> <a href="#">[18]</a> Inert atmosphere recommended. <a href="#">[1]</a> <a href="#">[5]</a>	<a href="#">[1]</a> <a href="#">[5]</a> <a href="#">[18]</a>
Disposal	Dispose of in accordance with local, state, and federal regulations. Avoid release to the environment. <a href="#">[18]</a> <a href="#">[19]</a> <a href="#">[21]</a>	<a href="#">[18]</a> <a href="#">[19]</a> <a href="#">[21]</a>

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